molecular formula C14H14N3+ B1216087 3,6-Diamino-10-methylacridinium CAS No. 837-73-0

3,6-Diamino-10-methylacridinium

Cat. No.: B1216087
CAS No.: 837-73-0
M. Wt: 224.28 g/mol
InChI Key: XSIOKTWDEOJMGG-UHFFFAOYSA-O
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Description

3,6-Diamino-10-methylacridinium is an organic compound belonging to the acridinium family. It is known for its vibrant fluorescence and is often used in various scientific applications. The compound is a derivative of acridine, characterized by the presence of amino groups at the 3 and 6 positions and a methyl group at the 10 position on the acridine ring.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Batch Process: In industrial settings, the compound is often synthesized using a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under specific temperature and pressure conditions.

    Continuous Process: A continuous process can also be employed, where reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.

    Reduction: The compound can be reduced to form various reduced acridinium derivatives.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and alkylating agents are commonly used in substitution reactions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Reduced acridinium derivatives.

    Substitution Products: Various substituted acridinium compounds depending on the reagents used.

Scientific Research Applications

3,6-Diamino-10-methylacridinium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-diamino-10-methylacridinium involves its ability to intercalate between DNA base pairs. This intercalation disrupts the normal structure of DNA, leading to replication errors and potential DNA damage. The compound’s antibacterial properties are attributed to its ability to inhibit bacterial DNA replication .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

10-methylacridin-10-ium-3,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17/h2-8H,1H3,(H3,15,16)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIOKTWDEOJMGG-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

101952-51-6 (sulfate(1:1)), 10597-46-3 (chloride-hydrochloride), 6034-59-9 (mono-hydrochloride), 86-40-8 (chloride)
Record name 3,6-Diamino-10-methylacridinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30232534
Record name 3,6-Diamino-10-methylacridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837-73-0
Record name 3,6-Diamino-10-methylacridinium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=837-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Diamino-10-methylacridinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Diamino-10-methylacridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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